1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-
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Overview
Description
1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl- is a complex organic compound known for its unique structure and properties This compound belongs to the class of naphthopyrans, which are characterized by a fused ring system containing both naphthalene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with pyran precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the fused ring system. The acetylation and methylation steps are usually carried out using reagents like acetic anhydride and methyl iodide, respectively, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated naphthopyrans.
Scientific Research Applications
1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl- is unique due to the presence of acetyl, dimethoxy, and methyl groups, which confer distinct chemical reactivity and potential applications compared to other naphthopyrans. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55044-17-2 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-acetyl-7,8-dimethoxy-2-methylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C18H16O5/c1-9-16(20)15-11-5-8-14(21-3)18(22-4)12(11)6-7-13(15)23-17(9)10(2)19/h5-8H,1-4H3 |
InChI Key |
DRFKBYZVVGTUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C3=C(C=C2)C(=C(C=C3)OC)OC)C(=O)C |
Origin of Product |
United States |
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